Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-oxobicyclo[222]octane-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a bicyclic ester derivative, characterized by its unique structure which includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the esterification of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. For instance, its ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors. The bicyclic structure also allows for unique spatial arrangements, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Highlighting Uniqueness
Compared to similar compounds, Dimethyl 2-oxobicyclo[222]octane-1,4-dicarboxylate is unique due to its specific ester functional groups and the presence of an oxo group at the 2-position
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3 |
InChI Key |
JHHAZHBNQAZAJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC |
Origin of Product |
United States |
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